![molecular formula C22H17N3O3 B2543108 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871225-64-8](/img/structure/B2543108.png)
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide, also known as MQB-118, is a novel compound that has recently gained significant attention in the scientific community due to its promising therapeutic potential. It belongs to the class of quinoxaline derivatives and has been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biochemical pathways. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit neuroprotective effects. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has also been shown to possess antifungal and antibacterial activities.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide in lab experiments include its high purity and yield, as well as its wide range of pharmacological activities. However, the limitations of using 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research on 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide. One area of research is the development of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide and to optimize its synthesis method to improve its yield and purity.
Synthesis Methods
The synthesis of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-N-(3-oxoquinoxalin-2-yl)benzamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide. This synthesis method has been optimized to yield high purity and high yield of 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide.
Scientific Research Applications
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antitumor, antifungal, and antibacterial activities. 3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-15-8-6-7-14(13-15)21(26)24-17-10-3-2-9-16(17)20-22(27)25-19-12-5-4-11-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBWKHPFPNVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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